molecular formula C23H25BrN4O B2393747 N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251571-40-0

N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2393747
CAS No.: 1251571-40-0
M. Wt: 453.384
InChI Key: OYOWWWNXEFVJTR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex small molecule characterized by a 1,8-naphthyridine core functionalized with a 4-bromo-3-methylphenyl group at the 4-amine position, a methyl group at position 7, and a 4-methylpiperidine-1-carbonyl moiety at position 3. The bromine atom and methyl group on the phenyl ring, along with the piperidine-carbonyl substituent, contribute to its unique electronic, steric, and physicochemical properties.

Properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O/c1-14-8-10-28(11-9-14)23(29)19-13-25-22-18(6-4-16(3)26-22)21(19)27-17-5-7-20(24)15(2)12-17/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOWWWNXEFVJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of the pentanoylamino and piperazinyl groups through amide bond formation and nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and efficiency in large-scale production, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the nicotinamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinamide derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets’ activity, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in the substituents on the 4-amine group, the 1,8-naphthyridine core, or the piperidine-carbonyl moiety. Below is a detailed comparison based on available data:

Table 1: Structural and Physicochemical Comparison of 1,8-Naphthyridin-4-amine Derivatives

Compound Name Substituent (N-Aryl/Other) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Target Compound : N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine 4-bromo-3-methylphenyl C₂₃H₂₆BrN₄O 454.43 (calculated) Bromine increases lipophilicity (logP) and steric bulk; no biological data reported.
BI59670 () 4-isopropylphenyl C₂₅H₃₀N₄O 402.53 Alkyl substituent enhances solubility; commercially available (stock listed).
ChemDiv L968-0980 () 2,4-difluorophenyl C₂₂H₂₂F₂N₄O 404.44 Fluorine improves metabolic stability; used in high-throughput screening pipelines.
3e () 2-(2-bromophenyl)-5-(trifluoromethyl) C₂₃H₁₅BrF₃N₃ 486.28 High yield (85%); melting point 139–141°C; trifluoromethyl enhances electronegativity.
3i () 2-isopropyl-3-methyl-5-(trifluoromethyl) C₂₃H₂₄F₃N₃ 423.45 Low yield (12%); steric hindrance likely impacts synthesis.

Key Observations :

The trifluoromethyl group in compounds further amplifies this effect . Steric Bulk: The 4-bromo-3-methylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like fluorine or methyl. This may limit binding to narrow active sites but improve selectivity. Lipophilicity: Bromine and alkyl groups (e.g., isopropyl in BI59670) increase logP, whereas fluorine balances lipophilicity with metabolic stability .

Synthetic Accessibility: Yields for 1,8-naphthyridin-4-amine derivatives vary widely (e.g., 12% for 3i vs. 90% for 3g in ), likely due to steric challenges or reactivity of substituents .

Commercial Availability :

  • BI59670 and L968-0980 are commercially available, suggesting their utility as reference compounds or intermediates in drug discovery .

Notes

Limitations in Data: Biological activity data (e.g., IC₅₀ values, target binding) for the target compound are absent in the provided evidence.

Design Implications : The 4-methylpiperidine-1-carbonyl group (common in all three analogs) likely contributes to conformational rigidity and hydrogen-bonding interactions, as suggested by hydrogen-bonding analyses in .

Biological Activity

N-(4-bromo-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Naphthyridine core : Essential for its biological interactions.
  • Bromo and methyl substitutions : These affect its pharmacological properties.
  • Piperidine moiety : Implicated in receptor binding and activity modulation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the naphthyridine core through cyclization reactions.
  • Nucleophilic aromatic substitution to introduce the bromo and methyl groups.
  • Coupling with the piperidine moiety , often through amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly through its interaction with the cereblon E3 ligase . This interaction alters the specificity of the complex, leading to the degradation of critical transcription factors involved in tumor growth, such as Ikaros (IKZF1) and Aiolos (IKZF3) .

The mechanism of action involves:

  • Binding to specific molecular targets : The compound may interact with various enzymes or receptors, influencing their activity.
  • Induction of apoptosis : By degrading oncogenic proteins, it can trigger programmed cell death in cancer cells.

Case Studies

  • Multiple Myeloma Treatment : In a study focusing on multiple myeloma, compounds similar to this compound were shown to enhance the efficacy of imide drugs by increasing cereblon expression .
  • BRD4 Inhibition : The compound's structural similarities to BRD4 inhibitors have led to investigations into its ability to suppress c-MYC expression in B-cell lymphoma models. Preclinical studies demonstrated effective inhibition at IC50 values ranging from 100 nM to 1 µM .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound ASimilar naphthyridine coreAnticancer activity via BRD4 inhibition
Compound BDifferent substitutionsModerate antimicrobial properties

The unique structural features of this compound confer distinct biological properties compared to its analogs.

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